

# A Comprehensive Technical Guide to the Physicochemical Characteristics of Diammonium Adipate

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## Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B107630*

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## Introduction

**Diammonium adipate**, the diammonium salt of adipic acid, is a white crystalline solid with applications in various fields, including as a food additive (E number E359) and in chemical synthesis.<sup>[1][2]</sup> In the pharmaceutical industry, understanding the physicochemical properties of such salt forms is crucial for drug development, as these characteristics can significantly influence a drug product's stability, solubility, and bioavailability. This guide provides an in-depth overview of the core physicochemical characteristics of **diammonium adipate**, detailed experimental protocols for their determination, and a visual representation of its synthesis and characterization workflow.

## Physicochemical Characteristics

The fundamental physicochemical properties of **diammonium adipate** are summarized in the tables below. These properties are critical for its handling, formulation, and application in research and development.

### Table 1: General and Physical Properties of Diammonium Adipate

Property	Value	Reference
IUPAC Name	diazanium;hexanedioate	[3]
Synonyms	Ammonium adipate, Adipic acid diammonium salt	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	180.20 g/mol	[2]
Appearance	White crystalline powder	[4]
Melting Point	Approximately 151-154 °C	[5]
Density	1.25 g/cm <sup>3</sup>	[BOC Sciences]
Solubility	Soluble in water, practically insoluble in alcohol.	[Muby Chemicals]

**Table 2: Spectroscopic Data for Diammonium Adipate**

Spectroscopic Technique	Key Peaks/Shifts (ppm or cm <sup>-1</sup> )	Reference
<sup>1</sup> H NMR (D <sub>2</sub> O)	δ ~2.20 (m, 4H, -CH <sub>2</sub> -C=O), δ ~1.55 (m, 4H, -CH <sub>2</sub> -CH <sub>2</sub> -)	[ChemicalBook]
FTIR (Transmission)	The spectrum is available for review. Key expected absorptions include N-H stretching of the ammonium ion, C=O stretching of the carboxylate, and C-H stretching of the alkyl chain.	[1][6]

## Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of **diammonium adipate**.

## Synthesis of Diammonium Adipate

The synthesis of **diammonium adipate** is a straightforward acid-base neutralization reaction between adipic acid and ammonium hydroxide.<sup>[7]</sup>

Materials and Equipment:

- Adipic acid ( $\geq 99\%$ )
- Ammonium hydroxide solution (28-30%  $\text{NH}_3$  basis)
- Deionized water
- Ethanol (95%)
- Magnetic stirrer with hotplate
- 250 mL round-bottom flask
- Dropping funnel
- pH meter or pH indicator strips
- Büchner funnel and flask
- Vacuum pump
- Drying oven

Procedure:

- **Dissolution of Adipic Acid:** In the 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be applied to facilitate dissolution.
- **Neutralization:** While stirring the adipic acid solution, slowly add concentrated ammonium hydroxide solution dropwise from the dropping funnel.

- **pH Monitoring:** Continuously monitor the pH of the reaction mixture. The target pH for the formation of **diammonium adipate** is approximately 7.0-7.5.
- **Reaction Completion:** After reaching the target pH, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.
- **Crystallization:** Cool the solution in an ice bath to induce the crystallization of **diammonium adipate**. The salt is less soluble in cold water.
- **Isolation:** Collect the crystalline product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- **Drying:** Dry the purified **diammonium adipate** crystals in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved.

## Physicochemical Characterization

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Apparatus:

- Differential Scanning Calorimeter
- Aluminum DSC pans and lids
- Crimper for sealing pans

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the dried **diammonium adipate** sample into an aluminum DSC pan.
- **Encapsulation:** Seal the pan with a lid using a crimper.

- Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis: Record the heat flow versus temperature. The temperature at the peak of the endothermic event corresponds to the melting point ( $T_m$ ).

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

- Scintillation vials or flasks
- Shaking incubator or magnetic stirrer
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
- Syringe filters (0.45  $\mu\text{m}$ )

Procedure:

- Sample Preparation: Add an excess amount of **diammonium adipate** to a known volume of the solvent (e.g., deionized water) in a vial.
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- Sampling and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a syringe filter to remove undissolved solids.
- Quantification: Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC) to determine the concentration of **diammonium adipate**.

- Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Apparatus:

- FTIR spectrometer
- Agate mortar and pestle
- KBr press

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the **diammonium adipate** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).

Principle:  $^1\text{H}$  NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Apparatus:

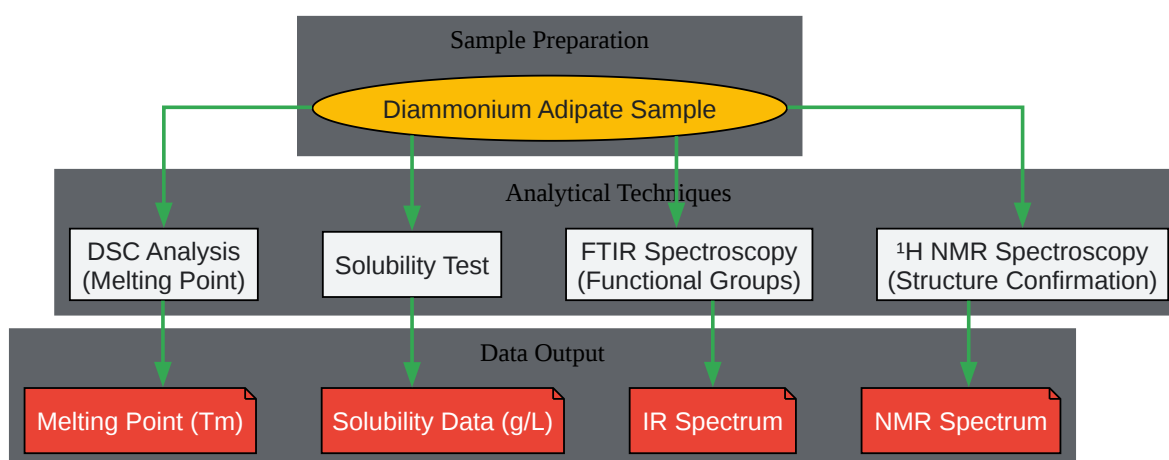
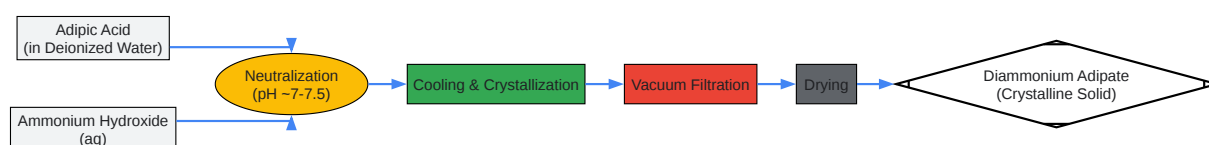
- NMR spectrometer
- NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **diammonium adipate** in a suitable deuterated solvent (e.g., D<sub>2</sub>O) in an NMR tube.
- Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the <sup>1</sup>H NMR spectrum.
- Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals, which correspond to the different types of protons in the molecule.

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to **diammonium adipate**.



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## References

- 1. AMMONIUM ADIPATE(3385-41-9) IR Spectrum [chemicalbook.com]
- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 3. Ammonium adipate | C<sub>6</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub> | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]
- 5. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
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